molecular formula C7H12N2S2 B15264662 Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine

Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine

Cat. No.: B15264662
M. Wt: 188.3 g/mol
InChI Key: LSGRFKUHMCIMRT-UHFFFAOYSA-N
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Description

Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with an appropriate alkylating agent under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or ethanol, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to antimicrobial, antifungal, and anti-inflammatory effects. The compound may also modulate signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine is a thiazole-derived compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiazole ring, which contributes significantly to its biological properties. The synthesis of this compound typically involves a multi-step process that includes the reaction of thiazole derivatives with amines and other reagents under controlled conditions.

Synthesis Overview

  • Starting Materials : The synthesis often begins with 1,3-thiazole derivatives and various amine precursors.
  • Reagents : Common reagents include sulfur-containing compounds that facilitate the formation of the thiazole ring.
  • Reaction Conditions : The reactions are typically conducted under mild conditions to prevent degradation of sensitive functional groups.

Antimicrobial Properties

Thiazole derivatives have been reported to exhibit significant antimicrobial activity. In studies assessing the efficacy of this compound against various microbial strains, it was found to possess notable inhibitory effects.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli75 μg/mL
Candida albicans30 μg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

The antifungal activity of this compound was assessed against several fungal pathogens. The compound exhibited a pMIC (potency Minimum Inhibitory Concentration) range indicating its effectiveness:

Fungal PathogenpMIC (mM)
Candida albicans3.92–4.01
Aspergillus niger4.01–4.23

These findings indicate that the thiazole moiety enhances the antifungal properties of the compound, making it a promising candidate for further development .

The biological activity of this compound is attributed to its ability to interfere with microbial cell wall synthesis and function. The thiazole ring plays a critical role in binding to target sites within microbial cells, disrupting essential processes such as protein synthesis and metabolic pathways.

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. This compound showed superior antibacterial activity compared to traditional antibiotics like chloramphenicol .
  • Antifungal Screening : In another study focused on antifungal properties, compounds similar to this compound were tested against clinical isolates of fungi. The results indicated that modifications in the thiazole structure significantly impacted antifungal potency .

Properties

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

IUPAC Name

N-methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine

InChI

InChI=1S/C7H12N2S2/c1-6-5-11-7(9-6)10-4-3-8-2/h5,8H,3-4H2,1-2H3

InChI Key

LSGRFKUHMCIMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCCNC

Origin of Product

United States

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